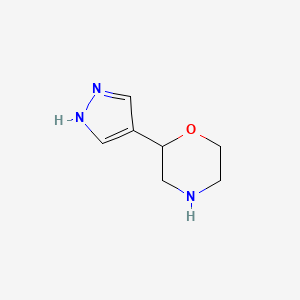

2-(1H-Pyrazol-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRUYGJCQXWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-4-yl)morpholine and its N-methylated derivative, 2-(1-methyl-1H-pyrazol-4-yl)morpholine. A notable ambiguity exists in the public domain where the Chemical Abstracts Service (CAS) number 1375963-52-2 is often associated with the former name but corresponds to the latter structure. This guide addresses this discrepancy by presenting the available technical data for both compounds, thereby offering a clear and thorough resource for researchers in medicinal chemistry and drug development. The document covers the physicochemical properties, potential synthetic routes, spectral characteristics, and the broad biological significance of the pyrazole-morpholine scaffold.

Introduction and Clarification of Nomenclature

The pyrazole and morpholine heterocycles are prominent structural motifs in medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2] The combination of these two rings in the form of a pyrazolyl-morpholine scaffold presents a compelling framework for the design of novel therapeutic agents. This guide focuses on two closely related molecules: 2-(1H-Pyrazol-4-yl)morpholine and 2-(1-methyl-1H-pyrazol-4-yl)morpholine.

It is crucial to highlight a point of ambiguity for researchers. The CAS number 1375963-52-2 is officially assigned to 2-(1-methyl-1H-pyrazol-4-yl)morpholine .[3] However, this CAS number is sometimes erroneously associated with the parent compound, 2-(1H-Pyrazol-4-yl)morpholine. This guide will therefore detail the properties and available data for both compounds to ensure clarity and accuracy in research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while some experimental data is available for related structures, many of the properties for the specific title compounds are predicted based on computational models.

Table 1: Physicochemical Properties of 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog

| Property | 2-(1H-Pyrazol-4-yl)morpholine (and its enantiomers) | 2-(1-methyl-1H-pyrazol-4-yl)morpholine |

| CAS Number | 2165863-96-5 ((R)-enantiomer)[4] | 1375963-52-2[3] |

| Molecular Formula | C₇H₁₁N₃O[4] | C₈H₁₃N₃O[3] |

| Molecular Weight | 153.18 g/mol [4] | 167.21 g/mol |

| Appearance | Predicted: Solid | Predicted: Liquid or Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available. Expected to have some solubility in water and polar organic solvents. | Not available. Expected to have some solubility in water and polar organic solvents. |

| pKa (predicted) | Not available | Not available |

| LogP (predicted) | 0.0706 ((R)-enantiomer)[4] | -0.7[5] |

| Topological Polar Surface Area (TPSA) | 49.94 Ų ((R)-enantiomer)[4] | 39.08 Ų |

Synthesis and Reactivity

While specific, detailed experimental procedures for the synthesis of 2-(1H-Pyrazol-4-yl)morpholine and its N-methyl analog are not extensively documented in publicly available literature, general synthetic strategies for related pyrazole and morpholine derivatives can be adapted.

A plausible synthetic approach for 2-(1H-Pyrazol-4-yl)morpholine would involve the construction of the pyrazole ring followed by its linkage to the morpholine moiety, or vice versa. One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[6] For 4-substituted pyrazoles, a suitable precursor would be required.

The synthesis of the N-methyl analog would likely follow a similar pathway, but with the use of methylhydrazine in the cyclization step to form the N-methylated pyrazole ring directly.[7] Alternatively, N-methylation of the pyrazole ring could be achieved as a subsequent step after the formation of the 2-(1H-Pyrazol-4-yl)morpholine core.

Below is a generalized workflow for the synthesis of such compounds.

Caption: A conceptual model of a signaling pathway potentially modulated by a pyrazolyl-morpholine compound.

Safety and Handling

-

Pyrazole: Can be harmful if swallowed and may cause skin and eye irritation. [8]* Morpholine: Is a flammable liquid and vapor, and can be corrosive to the skin and eyes. [9][10][11] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources. [11][12] In case of exposure, seek immediate medical attention and consult the safety data sheet for a closely related compound if available.

Conclusion

2-(1H-Pyrazol-4-yl)morpholine and its N-methyl analog are compounds of significant interest for medicinal chemistry and drug discovery due to the favorable properties of their constituent pyrazole and morpholine scaffolds. This guide has aimed to provide a comprehensive overview of their known properties while also highlighting the current gaps in the literature regarding experimental data. It is imperative for researchers to be aware of the nomenclature ambiguity surrounding CAS number 1375963-52-2. Further experimental investigation into the synthesis, characterization, and biological activity of these compounds is warranted to fully elucidate their therapeutic potential.

References

-

Pyrazoles and morpholines in medicinal chemistry. [1][2]2. Predicted boiling point of a related compound. [13]3. CAS number for 2-(1-methyl-1H-pyrazol-4-yl)morpholine. 4. Storage and handling of related compounds. [12]5. Safety information for morpholine. [9]6. Safety information for pyrazole. 7. Physicochemical properties of a Boc-protected analog. [14]8. Synthesis of N-methyl pyrazoles. [7]9. Properties of (R)-2-(1H-Pyrazol-4-yl)morpholine. [4]10. CAS number and formula for 2-(1-methyl-1H-pyrazol-4-yl)morpholine. [3]11. Safety data for morpholine. [10]12. Safety and handling of morpholine. 13. NMR data for related formylated amines. [15]14. Synthesis of morpholine derivatives. 15. Safety information for pyrazole. [8]16. Physicochemical properties of morpholine. 17. Safety data for morpholine. [16]18. Biological activities of pyrazoline derivatives. [17]19. Synthesis and biological activity of morpholine derivatives. [18]20. Predicted LogP for 2-(1-methyl-1h-pyrazol-4-yl)morpholine. 21. Synthesis of a pyrazole-containing morpholine derivative. [19]22. IR spectrum of N-methylmorpholine. [20]23. NMR patterns for morpholine. [21]24. Storage information for 2-(1-Methyl-1H-pyrazol-4-yl)morpholine. [22]25. Predicted properties of a related compound. [23]26. Synthesis of pyrazole derivatives. [24]27. IR spectrum of morpholine. [25]28. Biological activities of pyrazoline derivatives. [2]29. Biological activities of pyrazoline derivatives. [26]30. 13C-NMR of a pyrazoline derivative. [27]31. 13C NMR of morpholine. [28]32. Mass spectrum of morpholine. [29]33. Classification of morpholines. [30]34. Synthesis of pyrazole derivatives. [6]35. Synthesis and properties of pyrazoles. [31]36. Information on a related isomer. [32]37. Crystal structure of a related morpholine derivative. [33]38. Properties of a related pyrazole derivative.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 2-(1-methyl-1h-pyrazol-4-yl)morpholine (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. trc-corp.com [trc-corp.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

- 13. 1-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-4-BORONIC ACID, PINACOL ESTER | 864754-18-7 [m.chemicalbook.com]

- 14. (S)-4-Boc-2-(4-pyrazolyl)morpholine | C12H19N3O3 | CID 157045595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. books.lucp.net [books.lucp.net]

- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Morpholine, 4-methyl- [webbook.nist.gov]

- 21. acdlabs.com [acdlabs.com]

- 22. 1375963-52-2|2-(1-Methyl-1H-pyrazol-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 23. PubChemLite - 2-methyl-2-(1-methyl-1h-pyrazol-4-yl)morpholine (C9H15N3O) [pubchemlite.lcsb.uni.lu]

- 24. ijprajournal.com [ijprajournal.com]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 29. Morpholine [webbook.nist.gov]

- 30. massbank.eu [massbank.eu]

- 31. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 32. PubChemLite - 4-(1h-pyrazol-3-yl)morpholine (C7H11N3O) [pubchemlite.lcsb.uni.lu]

- 33. researchgate.net [researchgate.net]

The 2-(1H-Pyrazol-4-yl)morpholine Scaffold: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient and successful research. The 2-(1H-Pyrazol-4-yl)morpholine scaffold has emerged as one such critical chemical motif. This guide provides an in-depth technical exploration of this scaffold, from its synthesis and physicochemical properties to its diverse applications in medicinal chemistry, with a focus on structure-activity relationships (SAR) that drive the design of novel therapeutics.

The inherent value of the 2-(1H-Pyrazol-4-yl)morpholine scaffold lies in the synergistic combination of its two core heterocyclic components: pyrazole and morpholine. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in a multitude of approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design.[3] The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, is prized for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are crucial for favorable pharmacokinetics.[4] The combination of these two rings in the 2-(1H-Pyrazol-4-yl)morpholine scaffold creates a unique three-dimensional structure with a rich potential for diverse biological activities.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 2-(1H-Pyrazol-4-yl)morpholine scaffold to inform and inspire the design of next-generation therapeutics.

Synthesis and Chemical Architecture

The synthesis of the 2-(1H-Pyrazol-4-yl)morpholine scaffold can be approached through several strategic routes, often involving the sequential or convergent assembly of the pyrazole and morpholine rings. The choice of synthetic pathway is often dictated by the desired substitution pattern on both heterocyclic systems.

A common and effective strategy involves the initial construction of a functionalized pyrazole ring, followed by the introduction of the morpholine moiety. For instance, a 4-substituted pyrazole derivative can be alkylated with a suitable morpholine-containing electrophile.

Below is a representative, step-by-step experimental protocol for the synthesis of a derivative of the core scaffold, providing a practical illustration of a potential synthetic route.

Exemplary Synthetic Protocol: Synthesis of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine[7]

This protocol details the N-alkylation of 4-iodo-1H-pyrazole with 4-(2-chloroethyl)morpholine.

Reaction Scheme:

A representative synthetic scheme.

Materials:

-

4-Iodo-1H-pyrazole

-

4-(2-Chloroethyl)morpholine

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (200 mg, 1.03 mmol) and 4-(2-chloroethyl)morpholine (231.40 mg, 1.55 mmol) in DMF (5 mL), add K2CO3 (427.51 mg, 3.09 mmol) at room temperature (20 °C).

-

Stir the reaction mixture at 90 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (5 x 10 mL).

-

Combine the organic layers and wash with brine (5 x 10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary to afford the title compound as a white solid (yield: 78%).[7]

Characterization Data:

-

Mass Spectrometry: MS-ESI (m/z) calculated for C9H15IN3O [M+H]+: 308.0. Found: 308.2.[7]

The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. Potassium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophile for the alkylation reaction. The elevated temperature is necessary to drive the reaction to completion.

Physicochemical Properties and Molecular Profile

The 2-(1H-Pyrazol-4-yl)morpholine scaffold possesses a desirable balance of physicochemical properties that contribute to its potential as a drug-like molecule.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~153.18 g/mol (unsubstituted)[8] | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | ~0.0706 (unsubstituted)[8] | Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~49.94 Ų (unsubstituted)[8] | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 (unsubstituted)[8] | Contributes to target binding interactions. |

| Hydrogen Bond Acceptors | 3 (unsubstituted)[8] | Provides additional opportunities for target engagement. |

| Rotatable Bonds | 1 (unsubstituted)[8] | Low number of rotatable bonds suggests a relatively rigid conformation, which can be favorable for binding affinity. |

Note: These are computed properties for the unsubstituted (R)-2-(1H-Pyrazol-4-yl)morpholine and will vary with substitution.

The morpholine moiety, in particular, is known to enhance aqueous solubility and reduce metabolic lability, often leading to improved pharmacokinetic profiles.[4] The pyrazole ring, being aromatic, contributes to the overall stability of the scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 2-(1H-Pyrazol-4-yl)morpholine scaffold has been explored in a variety of therapeutic areas, with a significant focus on oncology and neurodegenerative diseases. The versatility of this scaffold allows for the fine-tuning of its biological activity through systematic modifications of both the pyrazole and morpholine rings.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2-(1H-Pyrazol-4-yl)morpholine scaffold have shown promise as inhibitors of various protein kinases and other key targets implicated in cancer progression.

A notable example is the development of inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6] Researchers have synthesized a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety that have demonstrated cytotoxic effects against several cancer cell lines.[6]

Another significant application is in the development of inhibitors of the APC-Asef interaction.[9] The interaction between the adenomatous polyposis coli (APC) tumor suppressor and the Asef guanine nucleotide exchange factor is implicated in colorectal cancer. A series of dihydropyrazole derivatives containing a morpholine moiety were designed and synthesized as potent inhibitors of this interaction, with some compounds exhibiting excellent anti-proliferative activities against HCT116 colon cancer cells.[9] For instance, one of the most potent compounds from this study, compound 7g , displayed an IC50 of 0.10 ± 0.01 μM.[9]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The following diagram illustrates key SAR principles for pyrazole-based inhibitors, which can be extrapolated to the 2-(1H-Pyrazol-4-yl)morpholine scaffold.

Key areas for SAR exploration.

-

Substitution on the Pyrazole Ring: Modifications at the N1 and C3/C5 positions of the pyrazole ring are crucial for modulating target binding affinity and selectivity. For example, in the context of kinase inhibitors, bulky aromatic substituents at these positions can occupy hydrophobic pockets in the ATP-binding site.[10]

-

Substitution on the Morpholine Ring: While often unsubstituted to maintain favorable physicochemical properties, substitutions on the morpholine ring can be explored to fine-tune solubility, metabolic stability, and to introduce additional interactions with the target protein.

-

Linker between the Rings: The nature and length of the linker connecting the pyrazole and morpholine moieties can significantly impact the overall conformation of the molecule and its ability to fit into the target's binding site.

Neurodegenerative Diseases: Modulating CNS Targets

The physicochemical properties of the 2-(1H-Pyrazol-4-yl)morpholine scaffold, particularly its potential for blood-brain barrier penetration, make it an attractive framework for the design of CNS-active agents.[4]

Research in this area has focused on targets such as monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease. Pyrazoline derivatives have been shown to exhibit potent and selective MAO inhibitory activity.[11] The morpholine component can further enhance the drug-like properties required for a successful CNS therapeutic.

Conclusion and Future Perspectives

The 2-(1H-Pyrazol-4-yl)morpholine scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its unique combination of a biologically active pyrazole core and a pharmaceutically favorable morpholine moiety provides a robust foundation for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The continued exploration of the structure-activity relationships of this scaffold, coupled with advances in synthetic methodologies, will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases, from cancer to neurodegenerative disorders. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

-

Zhu, H., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. European Journal of Medicinal Chemistry, 179, 438-451. [Link]

-

Asif, M. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Journal of Molecular Structure, 1319, 138677. [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 757-766. [Link]

-

Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2910. [Link]

-

McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

-

Shcherbatiuk, A., et al. (2013). Design and synthesis of morpholine analogues. Tetrahedron, 69(18), 3746-3753. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Rahman, A., et al. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 165-175. [Link]

-

Wang, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1883. [Link]

-

Baxter, E. W., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5136. [Link]

-

Kumar, S., et al. (2025). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. Future Medicinal Chemistry. [Link]

-

Iacovelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3545-3568. [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

Kumar, P., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. [Link]

-

Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654763. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2029. [Link]

-

Sridevi, C., et al. (2023). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. ResearchGate. [Link]

-

Kravchenko, D. V., et al. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1269417. [Link]

-

Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Pop, R. F., & Pop, C. F. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. [Link]

-

Amruthakala, A. L., et al. (2018). Reaction pathway for the synthesis of pyrazoline analogues. ResearchGate. [Link]

-

Kumar, A., & Kumar, R. (2022). Current Developments in Synthetic Protocols for Pyrazolines and Analogs. Current Organic Synthesis, 19(6), 610-624. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, A., et al. (2023). Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents. Future Medicinal Chemistry, 15(2), 115-131. [Link]

-

Al-Zoubi, R. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 24(18), 3298. [Link]

-

Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Bioactive Compounds, 5(4), 241-255. [Link]

-

Li, Y., et al. (2025). Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. Journal of Medicinal Chemistry. [Link]

-

Mukherjee, S. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 101-111. [Link]

-

Baxter, E. W., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-(2-(4-IODO-1H-PYRAZOL-1-YL)ETHYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-Pyrazol-4-yl)morpholine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular characteristics, including its chemical formula and molecular weight. A plausible and detailed synthetic protocol is presented, grounded in established organic chemistry principles. The guide further delves into the physicochemical properties of the molecule, with a focus on its expected spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry) crucial for its characterization. Finally, this guide explores the potential applications and future research directions for 2-(1H-Pyrazol-4-yl)morpholine and its analogs, particularly in the context of drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. 2-(1H-Pyrazol-4-yl)morpholine is a prime example of such a design strategy, integrating two "privileged" heterocyclic scaffolds: pyrazole and morpholine.

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this ring system. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is frequently employed in drug design to improve physicochemical properties. Its inclusion can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, often leading to improved oral bioavailability and metabolic stability.

The covalent linkage of these two scaffolds at the 4-position of the pyrazole ring and the 2-position of the morpholine ring creates a unique three-dimensional structure with a distinct vectoral projection of functional groups. This unique arrangement offers the potential for novel interactions with biological targets, making 2-(1H-Pyrazol-4-yl)morpholine and its derivatives attractive candidates for further investigation in various therapeutic areas.

Molecular Formula and Weight

The fundamental molecular characteristics of 2-(1H-Pyrazol-4-yl)morpholine and its common derivatives are summarized in the table below. These values are essential for a range of experimental procedures, from reaction stoichiometry calculations to mass spectrometry analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-2-(1H-Pyrazol-4-yl)morpholine | C₇H₁₁N₃O | 153.18[1] |

| 2-(1-methyl-1H-pyrazol-4-yl)morpholine | C₈H₁₃N₃O | 167.21[2] |

| (S)-4-Boc-2-(1H-pyrazol-4-yl)morpholine | C₁₂H₁₉N₃O₃ | 253.30[3] |

Synthesis of 2-(1H-Pyrazol-4-yl)morpholine

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the pyrazole ring followed by its attachment to a suitable morpholine precursor. A key intermediate is a protected 4-formylpyrazole, which can be elaborated to the target molecule.

Caption: Proposed synthetic workflow for 2-(1H-Pyrazol-4-yl)morpholine.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of 1-Trityl-1H-pyrazole-4-carbaldehyde

-

To a solution of 4-formyl-1H-pyrazole in anhydrous dichloromethane (DCM), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-trityl-1H-pyrazole-4-carbaldehyde.

Step 2: Formation of the Epoxide

-

To a solution of trimethylsulfonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere.

-

Stir the resulting mixture for 30 minutes.

-

Add a solution of 1-trityl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 3: Ring Opening and Cyclization to the Morpholine

-

Dissolve the crude epoxide in a solution of ammonia in methanol (7N).

-

Heat the mixture in a sealed tube at 80-100 °C for 24-48 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting amino alcohol can be cyclized to the morpholine derivative. To the crude amino alcohol in tetrahydrofuran (THF), add sodium hydride (1.5 equivalents) at 0 °C.

-

Add a solution of 2-chloroacetyl chloride (1.2 equivalents) in THF dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield N-trityl-2-(1H-pyrazol-4-yl)morpholine.

Step 4: Deprotection

-

Dissolve the N-trityl protected intermediate in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate, and purify by column chromatography or crystallization to afford 2-(1H-Pyrazol-4-yl)morpholine.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of 2-(1H-Pyrazol-4-yl)morpholine rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrazole and morpholine protons.

-

Pyrazole Protons: Two singlets are anticipated for the C3-H and C5-H protons of the pyrazole ring, typically in the aromatic region (δ 7.5-8.0 ppm). The N-H proton of the pyrazole will likely appear as a broad singlet at a downfield chemical shift.

-

Morpholine Protons: The morpholine ring protons will exhibit more complex splitting patterns in the aliphatic region (δ 2.5-4.5 ppm). The proton at the C2 position, being adjacent to the pyrazole ring, is expected to be a multiplet. The protons on the nitrogen and oxygen-bearing carbons will also show distinct multiplets.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrazole Carbons: Signals for the pyrazole carbons are expected in the aromatic region (δ 100-140 ppm).

-

Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the heteroatoms (N and O) resonating at a more downfield chemical shift (δ 45-70 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of 2-(1H-Pyrazol-4-yl)morpholine. The expected [M+H]⁺ ion for the parent compound (C₇H₁₁N₃O) would be at m/z 154.09. For the N-methyl derivative (C₈H₁₃N₃O), the [M+H]⁺ ion would be observed at m/z 168.11.[4]

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| pKa (most basic) | ~7.5-8.5 (morpholine nitrogen) |

| LogP | ~0.5-1.5 |

| Hydrogen Bond Donors | 2 (pyrazole N-H, morpholine N-H) |

| Hydrogen Bond Acceptors | 3 (pyrazole N, morpholine N, morpholine O) |

| Rotatable Bonds | 1 |

Potential Applications and Research Directions

The unique structural combination of a pyrazole and a morpholine moiety in 2-(1H-Pyrazol-4-yl)morpholine suggests a wide range of potential applications in drug discovery and development.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. A study on 2-H pyrazole derivatives containing morpholine moieties showed them to be highly potent small molecule inhibitors of the APC-Asef interaction, which is implicated in colon cancer.[5] This highlights the potential of the 2-(pyrazol-4-yl)morpholine scaffold in the development of novel anticancer agents.

Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic potential of novel 2-(1H-Pyrazol-4-yl)morpholine derivatives warrants investigation.

Central Nervous System (CNS) Disorders

The morpholine ring is often incorporated into CNS-active drugs to improve their blood-brain barrier permeability and overall pharmacokinetic properties. Therefore, derivatives of 2-(1H-Pyrazol-4-yl)morpholine could be explored for their potential in treating a range of neurological and psychiatric disorders.

Future Research Workflow

Caption: A typical workflow for the development of new drugs based on the 2-(1H-Pyrazol-4-yl)morpholine scaffold.

Conclusion

2-(1H-Pyrazol-4-yl)morpholine represents a promising and versatile scaffold for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of the biologically active pyrazole moiety with the favorable physicochemical properties imparted by the morpholine ring makes this compound and its analogs highly attractive for further investigation in a variety of disease areas. The in-depth understanding of its synthesis, properties, and potential applications provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link].

-

Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. PubMed. Available at: [Link].

-

2-(1-methyl-1H-pyrazol-4-yl)morpholine. American Elements. Available at: [Link].

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link].

-

1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available at: [Link].

-

Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link].

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link].

-

Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asian Journal of Chemistry. Available at: [Link].

-

(S)-4-Boc-2-(4-pyrazolyl)morpholine | C12H19N3O3. PubChem. Available at: [Link].

-

Current Developments in Synthetic Protocols for Pyrazolines and Analogs. Bentham Science. Available at: [Link].

-

2-(1-methyl-1h-pyrazol-4-yl)morpholine. PubChemLite. Available at: [Link].

-

1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link].

-

Mass spectra of the morpholin-4-ium... ResearchGate. Available at: [Link].

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link].

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. MDPI. Available at: [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. americanelements.com [americanelements.com]

- 3. (S)-4-Boc-2-(4-pyrazolyl)morpholine | C12H19N3O3 | CID 157045595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(1-methyl-1h-pyrazol-4-yl)morpholine (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 5. Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Positional Isomerism in Drug Discovery: A Comparative Analysis of 2-(1H-Pyrazol-4-yl)morpholine and 4-(1H-Pyrazol-4-yl)morpholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the precise spatial arrangement of molecular fragments can lead to profoundly different pharmacological outcomes. Positional isomerism, where functional groups occupy different positions on a core scaffold, is a critical consideration in drug design. This technical guide provides an in-depth comparison of two such isomers: 2-(1H-Pyrazol-4-yl)morpholine and 4-(1H-Pyrazol-4-yl)morpholine. While structurally similar, the simple change in the attachment point of the pyrazole ring to the morpholine scaffold—from the nitrogen atom (N4) to a carbon atom (C2)—introduces fundamental differences in chemical properties, synthetic accessibility, and potential biological activity. This whitepaper will dissect these differences, offering researchers a comprehensive understanding of the implications for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of Pyrazole and Morpholine Scaffolds

The pyrazole and morpholine rings are independently recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] Their frequent appearance in approved drugs and clinical candidates stems from their favorable physicochemical and pharmacological properties.

-

Pyrazole: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile pharmacophore.[4][5][6] It can engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), and serves as a stable, bioisosteric replacement for other aromatic rings.[7][8] Numerous drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, feature a pyrazole core, highlighting its broad therapeutic relevance.[3]

-

Morpholine: This saturated six-membered heterocycle containing an ether linkage and a secondary amine is prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][9][10] Its inclusion often enhances aqueous solubility, metabolic stability, and cell permeability, while its basic nitrogen can be crucial for salt formation or direct interaction with biological targets.[2][11]

The combination of these two scaffolds into a single molecule, pyrazolyl-morpholine, presents an attractive strategy for developing novel therapeutics. However, the constitutional isomerism resulting from different linkage points creates distinct molecular entities that require separate evaluation.

Structural and Stereochemical Analysis

The fundamental difference between the two title compounds lies in the point of connectivity between the pyrazole and morpholine rings.

-

4-(1H-Pyrazol-4-yl)morpholine: In this isomer, the morpholine ring is attached to the C4 position of the pyrazole via the morpholine's nitrogen atom. This results in a tertiary amine within the morpholine ring. The molecule is achiral and possesses a C2 axis of symmetry bisecting the O1-N4 bond axis, assuming free rotation.

-

2-(1H-Pyrazol-4-yl)morpholine: Here, the pyrazole ring is connected to the C2 position of the morpholine ring via a carbon-carbon bond. This leaves the morpholine's nitrogen as a secondary amine (-NH). Critically, the C2 carbon becomes a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). This introduction of chirality has significant implications for drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Comparative Physicochemical and Spectroscopic Properties

The shift in the pyrazole's position directly impacts key physicochemical properties that govern a molecule's "drug-likeness" and its analytical signature.

Physicochemical Properties

The presence of a secondary amine in the 2-substituted isomer is the most significant differentiator, making it a hydrogen bond donor, which the 4-substituted isomer is not. This increases its Total Polar Surface Area (TPSA) and changes its solubility and membrane permeability characteristics. Furthermore, the basicity (pKa) of the morpholine nitrogen in the 2-substituted isomer is expected to be higher (more typical of a secondary amine) compared to the N-aryl tertiary amine in the 4-substituted isomer.

| Property | 4-(1H-Pyrazol-4-yl)morpholine | 2-(1H-Pyrazol-4-yl)morpholine | Rationale for Difference |

| Molecular Formula | C₇H₁₁N₃O | C₇H₁₁N₃O | Isomers have identical formulas. |

| Molecular Weight | 169.19 g/mol | 169.19 g/mol | Isomers have identical weights. |

| Chirality | Achiral | Chiral (Racemic mixture unless resolved) | C2 is a stereocenter in the 2-substituted isomer. |

| Morpholine Amine | Tertiary | Secondary | N- vs. C-substitution on the morpholine ring. |

| Hydrogen Bond Donors | 1 (from Pyrazole NH) | 2 (from Pyrazole NH & Morpholine NH) | The secondary amine adds a donor site. |

| Hydrogen Bond Acceptors | 3 (from Pyrazole N, Morpholine N & O) | 3 (from Pyrazole N, Morpholine N & O) | Acceptor count remains the same. |

| Predicted pKa | Lower (less basic) | Higher (more basic) | N-aryl amines are less basic than secondary alkyl amines. |

| Predicted TPSA | ~54 Ų | ~66 Ų | The additional N-H bond increases polar surface area. |

Table 1: Comparison of key physicochemical properties. (Note: Predicted values are estimates and may vary based on the algorithm used).

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive method for distinguishing between the two isomers based on molecular symmetry.

| Spectrum | 4-(1H-Pyrazol-4-yl)morpholine | 2-(1H-Pyrazol-4-yl)morpholine |

| ¹H NMR | Morpholine: Two signals (integrating to 4H each), appearing as broad triplets due to symmetry (protons at C2/C6 and C3/C5 are equivalent). Pyrazole: Two singlets for the pyrazole protons. | Morpholine: Seven distinct signals for the morpholine protons (CH at C2, two CH₂ at C3, two CH₂ at C5, two CH₂ at C6) with complex splitting patterns (multiplets). Pyrazole: Two singlets. |

| ¹³C NMR | Morpholine: Two signals for the morpholine carbons (C2/C6 and C3/C5). | Morpholine: Four distinct signals for the morpholine carbons (C2, C3, C5, C6). |

Table 2: Expected key differences in NMR spectra.

Under standard achiral conditions, other spectroscopic methods like IR and Mass Spectrometry will show identical or very similar results (e.g., same molecular ion peak), making NMR the gold standard for structural confirmation.[12]

Synthetic Strategies and Accessibility

The synthetic routes to access these isomers are fundamentally different, with the N-substituted isomer generally being more straightforward to prepare.

Synthesis of 4-(1H-Pyrazol-4-yl)morpholine

This isomer is typically synthesized via a direct N-arylation reaction. A common and effective method is the Buchwald-Hartwig amination, where morpholine is coupled with a 4-halo-pyrazole derivative (e.g., 4-bromo-1H-pyrazole) in the presence of a palladium catalyst and a base.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 7. ijnrd.org [ijnrd.org]

- 8. epj-conferences.org [epj-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of Pyrazole-Morpholine Pharmacophores: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2] Its combination with a morpholine moiety gives rise to a pharmacophore with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the pyrazole-morpholine scaffold, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, delve into the nuanced mechanisms of action, and present a thorough analysis of the structure-activity relationships that govern the efficacy of these promising compounds. This guide is designed to be a practical and authoritative resource, bridging the gap between foundational research and clinical application.

Introduction: The Pyrazole-Morpholine Pharmacophore - A Privileged Scaffold

The pyrazole ring system is a versatile and highly valued scaffold in drug discovery due to its unique physicochemical properties and its ability to engage in various biological interactions.[1] When hybridized with a morpholine ring, the resulting pharmacophore often exhibits enhanced potency, selectivity, and favorable pharmacokinetic profiles. The morpholine moiety is frequently employed in medicinal chemistry to improve aqueous solubility, metabolic stability, and to introduce crucial hydrogen bond accepting features, which can significantly impact target binding.[3] This combination has led to the development of potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation.

This guide will systematically explore the therapeutic landscape of pyrazole-morpholine derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will dissect the synthetic methodologies that enable the creation of diverse chemical libraries, explore their interactions with critical biological targets, and provide detailed protocols for their evaluation.

Synthetic Strategies for Pyrazole-Morpholine Derivatives

The synthesis of pyrazole-morpholine derivatives typically involves multi-step reaction sequences. A common approach involves the initial synthesis of a pyrazole core, followed by the introduction of the morpholine moiety.

General Synthesis Workflow

A representative synthetic workflow for creating pyrazole-morpholine compounds is depicted below. This process often starts with commercially available materials and proceeds through several key transformations to yield the final, biologically active molecules.

Caption: General synthetic workflow for pyrazole-morpholine derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide

This protocol is adapted from a published procedure and provides a detailed, step-by-step method for the synthesis of a specific pyrazole-morpholine derivative.[4]

Step 1: Synthesis of 3-fluoro-4-morpholinoaniline [4]

-

To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (65g, 287.3mmol) in a mixture of acetone (130 ml) and water (325 ml), add sodium dithionite (301.14 g, 1149.4mmol) portion-wise over 2 hours.

-

Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Filter the solid product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.

Step 2: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide [4]

-

React the synthesized 3-fluoro-4-morpholinoaniline with a suitable ketene dithioacetal derivative.

-

Cyclize the intermediate with hydrazine hydrate to form the pyrazole ring.

Step 3: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide [4]

-

React the product from Step 2 with the desired acid chloride in the presence of triethylamine.

-

Purify the final product using appropriate chromatographic techniques.

Therapeutic Applications and Biological Activity

Pyrazole-morpholine pharmacophores have demonstrated significant potential in several therapeutic areas, most notably in oncology and the treatment of inflammatory disorders.

Anticancer Activity

The anticancer properties of pyrazole-morpholine derivatives stem from their ability to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrazole-morpholine derivatives have been identified as potent inhibitors of kinases within this pathway, particularly mTOR and PI3K.[5][6]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazole-morpholine derivatives.

The in vitro cytotoxic activity of various pyrazole-morpholine and related derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anticancer effects.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrazole-morpholine | HCT116 (Colon) | 0.10 ± 0.01 | [7] |

| Pyrazole-benzothiazole | HT29 (Colon) | 3.17 - 6.77 | [8] |

| Pyrazole-benzothiazole | PC3 (Prostate) | 3.17 - 6.77 | [8] |

| Pyrazole-benzothiazole | A549 (Lung) | 3.17 - 6.77 | [8] |

| Thiazolyl-pyrazoline-morpholine | - | EGFR: 4.34, HER2: 2.28 | [9] |

| Pyrazole carbaldehyde | MCF7 (Breast) | 0.25 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole-morpholine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-morpholine compounds is intricately linked to their structural features. SAR studies have revealed key insights into the pharmacophore.

-

The Morpholine Moiety: The morpholine ring is often crucial for high-affinity binding and selectivity. In the context of mTOR inhibitors, replacing a simple morpholine with a bridged morpholine has been shown to dramatically improve selectivity for mTOR over PI3Kα, with some analogues achieving over 26,000-fold selectivity.[5][6][12] This is attributed to a single amino acid difference in the kinase hinge region, creating a deeper pocket in mTOR that can accommodate the bulkier bridged morpholine.[5][12]

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly influence activity. For instance, in a series of pyrazole-triazole derivatives, the presence of methyl and phenyl groups on the pyrazole ring, combined with a bromo group on an adjacent benzene ring, resulted in promising cytotoxicity against prostate cancer cells.[13]

-

Aromatic Substituents: The aromatic groups attached to the pyrazole core play a vital role in target engagement, often through hydrophobic and π-π stacking interactions.

Preclinical Evaluation: In Vitro and In Vivo Methodologies

The therapeutic potential of pyrazole-morpholine derivatives is assessed through a series of preclinical evaluations.

In Vitro Cytotoxicity Assays

Standardized in vitro assays are employed to determine the cytotoxic effects of these compounds on cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-morpholine derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Efficacy Studies

Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and safety.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[7]

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The pyrazole-morpholine pharmacophore represents a highly promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The versatility of the pyrazole core, combined with the favorable properties imparted by the morpholine moiety, has led to the discovery of potent and selective inhibitors of key cellular targets. The insights gained from SAR studies continue to guide the rational design of next-generation compounds with improved efficacy and safety profiles.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening a wider range of pyrazole-morpholine derivatives to explore new chemical space and identify novel biological activities.

-

Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action to identify new therapeutic targets and potential combination therapies.

-

In-depth Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate their therapeutic potential into tangible benefits for patients.

The continued exploration of this privileged scaffold holds great promise for the future of drug discovery and the development of innovative treatments for a range of debilitating diseases.

References

-

Barun, O., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7752-7755. [Link]

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. European Journal of Medicinal Chemistry, 177, 285-299. [Link]

-

Schenone, S., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(4), 7061-7087. [Link]

-

Patel, H. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(6), 1436-1443. [Link]

-

ResearchGate (n.d.). SAR of pyrazoline derivatives containing phenoxyphenyl or morpholine... [Link]

-

ResearchGate (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

-

Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(17), 7899-7915. [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(16), 1405-1424. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). [Link]

-

Pathak, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). [Link]

-

Pathak, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2019). Molecules, 24(17), 3109. [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2020). RSC Medicinal Chemistry, 11(10), 1184-1196. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 3999-4006. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 786-817. [Link]

-

Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Medicinal Chemistry, 5(10), 458-466. [Link]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2009). New Journal of Chemistry, 33(7), 1546-1555. [Link]

-

ResearchGate (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules, 25(15), 3447. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6041. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 644342. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6041. [Link]

-

Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. (2013). International Journal of Medicinal Chemistry, 2013, 1-8. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (2017). Chemical and Pharmaceutical Bulletin, 65(1), 74-81. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(10), 3139. [Link]

-

Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. (2010). International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 165-175. [Link]

-

Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Asian Journal of Chemistry, 37(9), 2141-2154. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. jocpr.com [jocpr.com]

- 5. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. repository.up.ac.za [repository.up.ac.za]

2-(1H-Pyrazol-4-yl)morpholine solubility in water vs DMSO

An In-Depth Technical Guide to the Aqueous and DMSO Solubility of 2-(1H-Pyrazol-4-yl)morpholine for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical determinant of its developability as a therapeutic agent, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-(1H-Pyrazol-4-yl)morpholine, a heterocyclic compound of interest in drug discovery, in two common solvents: water and dimethyl sulfoxide (DMSO). We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer a comparative analysis of the compound's expected behavior in these two key solvents. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's intrinsic properties can significantly impact its trajectory. Among these, solubility is a paramount physicochemical parameter. Poor solubility can lead to a host of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor bioavailability.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvents are essential for making informed decisions and mitigating risks in the drug development pipeline.

This guide focuses on 2-(1H-Pyrazol-4-yl)morpholine, a molecule featuring both a pyrazole and a morpholine moiety. These structural components are prevalent in many biologically active compounds.[3][4] Understanding its solubility profile in both a protic, polar solvent like water and a polar, aprotic solvent like DMSO is crucial for its advancement as a potential drug candidate.[5]

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[6][7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[9]

The Structure of 2-(1H-Pyrazol-4-yl)morpholine and its Implications for Solubility

The chemical structure of 2-(1H-Pyrazol-4-yl)morpholine contains several key functional groups that will dictate its solubility:

-

Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms, one of which is a pyrrole-type proton donor and the other a pyridine-type proton acceptor.[3] This allows for hydrogen bonding with both donor and acceptor solvents.

-

Morpholine Ring: This saturated heterocycle contains an ether oxygen and a secondary amine.[10][11] The amine is basic and can be protonated, while the ether oxygen can act as a hydrogen bond acceptor.

-

Overall Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) imparts a significant degree of polarity to the molecule.

Water as a Solvent: The Power of Hydrogen Bonding

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For 2-(1H-Pyrazol-4-yl)morpholine to dissolve in water, the water molecules must disrupt the crystal lattice of the solid compound and form stable hydration shells around the individual molecules. The pyrazole and morpholine rings, with their hydrogen bond donor and acceptor sites, are expected to interact favorably with water molecules.

DMSO as a Solvent: A Versatile Aprotic Partner

Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent with a high dielectric constant. It is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[5][12] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate molecules with hydrogen bond donor groups, such as the N-H of the pyrazole and morpholine rings. While it cannot donate hydrogen bonds, its large dipole moment facilitates strong dipole-dipole interactions.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility determination is crucial. The two main types of solubility measured are thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure.[13][14] It is typically determined using the shake-flask method.[15][16][17]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock solution into an aqueous buffer.[13][18][19] It is a higher-throughput method often used in early drug discovery.[1][2]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[17][20]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(1H-Pyrazol-4-yl)morpholine to a known volume of the solvent (e.g., purified water or DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Analysis: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Assay

This method is often automated and used for rapid screening of a large number of compounds.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of 2-(1H-Pyrazol-4-yl)morpholine in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer in a microplate.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by any precipitate formation using a nephelometer or a plate reader.

-

Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Comparative Analysis: Solubility of 2-(1H-Pyrazol-4-yl)morpholine in Water vs. DMSO

Based on the structural features of 2-(1H-Pyrazol-4-yl)morpholine and the properties of the solvents, we can anticipate its solubility behavior.

Expected Solubility in Water

The presence of multiple hydrogen bond donors and acceptors suggests that 2-(1H-Pyrazol-4-yl)morpholine should have a degree of aqueous solubility. The morpholine nitrogen can be protonated at acidic pH, which would significantly increase its water solubility.

Expected Solubility in DMSO

As a powerful and versatile solvent, DMSO is expected to be an excellent solvent for 2-(1H-Pyrazol-4-yl)morpholine.[5][12] It can effectively solvate the molecule through strong hydrogen bond acceptance and dipole-dipole interactions.

Hypothetical Data Presentation

The following tables present hypothetical solubility data for 2-(1H-Pyrazol-4-yl)morpholine to illustrate how experimental results would be summarized.

Table 1: Hypothetical Thermodynamic Solubility of 2-(1H-Pyrazol-4-yl)morpholine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.4) | 25 | 0.5 | 3.26 |

| Water (pH 2.0) | 25 | 15.2 | 99.23 |

| DMSO | 25 | >100 | >652.7 |

Table 2: Hypothetical Kinetic Solubility of 2-(1H-Pyrazol-4-yl)morpholine

| Aqueous Buffer | Method | Solubility (µM) |

| PBS (pH 7.4) | Nephelometry | 75 |

Visualizing the Workflow and Concepts

Diagrams can aid in understanding the experimental workflow and the relationship between different solubility concepts.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Relationship Between Solubility Concepts.

Conclusion

The solubility of 2-(1H-Pyrazol-4-yl)morpholine in water and DMSO is a critical parameter for its successful development as a drug candidate. While it is expected to have some aqueous solubility due to its polar functional groups, its solubility is likely to be significantly higher in DMSO. This guide has provided a theoretical framework for understanding these differences and detailed protocols for their experimental determination. By carefully measuring and interpreting the solubility data, researchers can make more informed decisions, leading to the selection of more promising drug candidates and a more efficient drug discovery process.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 637-643.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

- QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Scribd. (n.d.). Solvent Solute Interactions. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

EBSCO. (n.d.). Solutes And Precipitates | Chemistry | Research Starters. [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

-

ChemSino. (2024, September 9). Innovative Applications of DMSO. [Link]

-